molecular formula C15H11F3N6O2 B12168567 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide

Cat. No.: B12168567
M. Wt: 364.28 g/mol
InChI Key: WEXVJVACVMIUJF-UHFFFAOYSA-N
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Description

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a pyridazinone core, a phenyl group, and a trifluoromethyl-substituted triazole moiety, making it a unique structure with potential biological activities.

Preparation Methods

The synthesis of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Triazole Moiety: The triazole ring can be synthesized through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.

    Final Coupling: The final step involves coupling the pyridazinone and triazole intermediates using reagents like carbodiimides or other coupling agents under controlled conditions.

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry or other advanced techniques.

Chemical Reactions Analysis

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or triazole rings, introducing different functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar compounds include other pyridazinone and triazole derivatives, such as:

The uniqueness of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]acetamide lies in its combined structural features, which confer specific biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C15H11F3N6O2

Molecular Weight

364.28 g/mol

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C15H11F3N6O2/c16-15(17,18)13-20-14(22-21-13)19-11(25)8-24-12(26)7-6-10(23-24)9-4-2-1-3-5-9/h1-7H,8H2,(H2,19,20,21,22,25)

InChI Key

WEXVJVACVMIUJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NNC(=N3)C(F)(F)F

Origin of Product

United States

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